![molecular formula C14H15NO4 B5204020 N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide](/img/structure/B5204020.png)
N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide
Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a carboxamide group, and a methoxyphenoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that belongs to the human epidermal growth factor receptor (HER) family . It plays a significant role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound interacts with EGFR, inhibiting its activity . This interaction is likely due to the compound’s structure, which includes a 2-{[2-(2-methoxyphenoxy)ethyl]-amino}-2-oxoethoxy group . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. EGFR is known to activate the PI3K/AKT pathway, which promotes cell survival, and the RAS/RAF/MEK/ERK pathway, which stimulates cell proliferation . By inhibiting EGFR, the compound reduces the activity of these pathways, leading to decreased cell growth and proliferation .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests it has sufficient bioavailability to reach its target .
Result of Action
The result of this compound’s action is a decrease in the growth and proliferation of cancer cells. The compound has shown potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer (HeLa), and human colorectal cancer (SW480) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(2-methoxyphenoxy)ethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan derivative with potential anticancer activity.
N-(furan-2-ylmethyl)-5-{2-{[2-(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy}-2-methyl-1H-indole-3-carboxamide: Exhibits potent anticancer activity and is structurally similar due to the presence of the furan ring and methoxyphenoxyethyl side chain.
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenoxyethyl side chain, in particular, may contribute to its specificity and potency in various applications.
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-11-5-2-3-6-12(11)19-10-8-15-14(16)13-7-4-9-18-13/h2-7,9H,8,10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPXCVTUEFQWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330911 | |
Record name | N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49822222 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1090484-88-0 | |
Record name | N-[2-(2-methoxyphenoxy)ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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